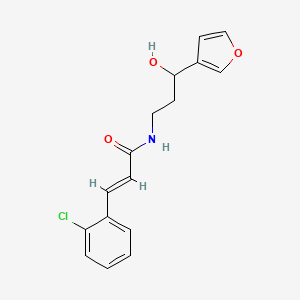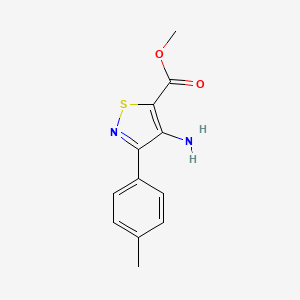
甲基 4-氨基-3-(4-甲基苯基)-1,2-噻唑-5-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, would have a planar structure due to the presence of conjugated double bonds . The other groups attached to the ring would likely have their own distinct orientations depending on their size and the specific configuration of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group might be involved in acid-base reactions, while the carboxylate ester group could participate in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .科学研究应用
合成化学应用
4-氨基-3-(4-甲苯基)-1,2-噻唑-5-羧酸甲酯及其衍生物用于合成受限杂环γ-氨基酸,这些氨基酸作为蛋白质二级结构(如螺旋、β-折叠、转角和β-发夹)的设计模拟物具有重要的价值。一种通用的化学途径来正交保护ATC(氨基(甲基)-1,3-噻唑-5-羧酸)集中在交叉克莱森缩合上,为在γ-碳原子或γ-氨基酸的噻唑核上引入各种侧链提供了一种灵活的方法(L. Mathieu 等人,2015 年)。
药理学研究
已经开发出新型的2-氨基-4-甲基噻唑类似物来对抗革兰氏阳性和革兰氏阴性细菌和真菌感染。这些噻唑-羧酰亚胺衍生物表现出优异的抗菌活性,一些类似物对GlcN-6-P合酶显示出纳摩尔范围内的效力,表明有可能开发出新的抗菌剂(A. Omar 等人,2020 年)。
抗肿瘤活性
2-(4-氨基苯基)苯并噻唑的抗肿瘤潜力(与目标化合物具有相似的核心结构)已经得到广泛研究。这些化合物对各种癌细胞系表现出有效且选择性的抗肿瘤活性。对其作用机制的研究表明了一种新的作用模式,可能涉及代谢在其抗肿瘤作用中发挥核心作用。这些发现强调了4-氨基-3-(4-甲苯基)-1,2-噻唑-5-羧酸甲酯的结构类似物在开发新的抗癌疗法中的重要性(M. Chua 等人,1999 年)。
缓蚀
研究还探索了噻唑衍生物在材料科学中的用途,特别是作为金属的缓蚀剂。例如,吡喃并吡唑衍生物已因其对软钢的缓蚀性能而受到研究,这与工业应用有关。此类研究突出了噻唑衍生物在药理学之外的多方面应用,将其用途扩展到工业过程中(P. Dohare 等人,2017 年)。
安全和危害
未来方向
属性
IUPAC Name |
methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)10-9(13)11(17-14-10)12(15)16-2/h3-6H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOXTAKZSPNUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride](/img/no-structure.png)
![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2833881.png)
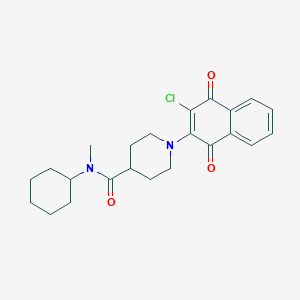

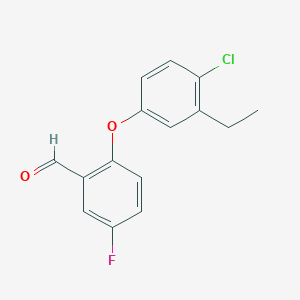
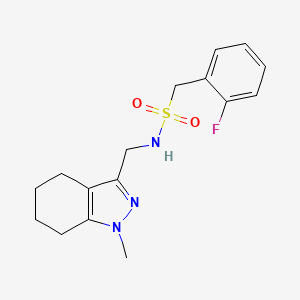
![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2833886.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2833887.png)

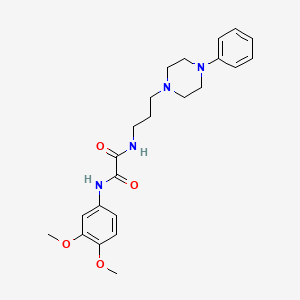
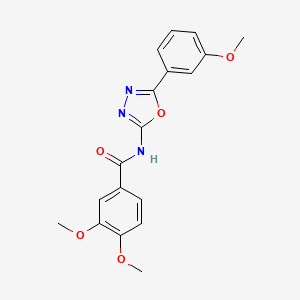
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2833894.png)
